4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16600192
InChI: InChI=1S/C52H59N9O7/c62-45(17-12-26-54-43-16-11-15-41-49(43)52(68)61(51(41)67)44-23-24-46(63)57-50(44)66)55-25-10-6-4-2-1-3-5-7-18-47(64)58-27-29-59(30-28-58)48(65)35-60-34-39(32-56-60)36-19-21-37(22-20-36)42-33-53-31-38-13-8-9-14-40(38)42/h8-9,11,13-16,19-22,31-34,44,54H,1-7,10,12,17-18,23-30,35H2,(H,55,62)(H,57,63,66)
SMILES:
Molecular Formula: C52H59N9O7
Molecular Weight: 922.1 g/mol

4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide

CAS No.:

Cat. No.: VC16600192

Molecular Formula: C52H59N9O7

Molecular Weight: 922.1 g/mol

* For research use only. Not for human or veterinary use.

4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide -

Specification

Molecular Formula C52H59N9O7
Molecular Weight 922.1 g/mol
IUPAC Name 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide
Standard InChI InChI=1S/C52H59N9O7/c62-45(17-12-26-54-43-16-11-15-41-49(43)52(68)61(51(41)67)44-23-24-46(63)57-50(44)66)55-25-10-6-4-2-1-3-5-7-18-47(64)58-27-29-59(30-28-58)48(65)35-60-34-39(32-56-60)36-19-21-37(22-20-36)42-33-53-31-38-13-8-9-14-40(38)42/h8-9,11,13-16,19-22,31-34,44,54H,1-7,10,12,17-18,23-30,35H2,(H,55,62)(H,57,63,66)
Standard InChI Key BGFPHKGFAIAVCS-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)NCCCCCCCCCCC(=O)N4CCN(CC4)C(=O)CN5C=C(C=N5)C6=CC=C(C=C6)C7=CN=CC8=CC=CC=C87

Introduction

Structural and Molecular Characteristics

Core Structural Components

The compound’s architecture comprises three distinct regions:

  • CRBN-binding domain: The 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl group facilitates interaction with cereblon, an E3 ubiquitin ligase component essential for proteasomal degradation .

  • Linker region: An 11-oxoundecyl chain conjugated to a piperazine-acetyl group provides spatial flexibility, optimizing ternary complex formation between the target protein and E3 ligase.

  • Target-binding domain: The isoquinolin-4-ylphenyl-pyrazole moiety likely engages with kinases or other signaling proteins, as pyrazole and isoquinoline rings are prevalent in kinase inhibitors.

Molecular Properties

Key physicochemical properties include:

PropertyValue
Molecular FormulaC52H59N9O7\text{C}_{52}\text{H}_{59}\text{N}_{9}\text{O}_{7}
Molecular Weight922.1 g/mol
Topological Polar Surface197 Ų
Hydrogen Bond Donors5
Hydrogen Bond Acceptors13

The compound’s high molecular weight and moderate lipophilicity (LogP3.8\text{LogP} \approx 3.8, estimated) suggest challenges in passive diffusion, necessitating advanced delivery systems for therapeutic applications.

Synthesis and Chemical Reactivity

Synthetic Pathway

While detailed synthesis protocols are proprietary, analogous PROTAC syntheses involve sequential coupling reactions :

  • Formation of the phthalimide core: Condensation of 3-aminopiperidine-2,6-dione with 4-hydroxyisobenzofuran-1,3-dione under acidic conditions yields the CRBN-binding motif .

  • Linker attachment: Acylation of the phthalimide’s amine group with an 11-oxoundecyl chain introduces the spacer.

  • Target ligand conjugation: The pyrazole-isoquinoline domain is appended via Huisgen cycloaddition or amide coupling, followed by piperazine-acetyl group installation.

Stability and Reactivity

The compound’s stability is influenced by:

  • pH sensitivity: The dioxopiperidine moiety undergoes hydrolysis under strongly acidic or basic conditions .

  • Oxidative susceptibility: The pyrazole and isoquinoline rings may degrade upon prolonged exposure to reactive oxygen species.

Mechanism of Action as a PROTAC

Target Engagement and Degradation

As a PROTAC, the compound operates via a three-step mechanism:

  • Dual binding: The CRBN-binding domain recruits cereblon, while the pyrazole-isoquinoline moiety binds the target protein .

  • Ubiquitination: The E3 ligase complex transfers ubiquitin molecules to lysine residues on the target protein .

  • Proteasomal degradation: Ubiquitinated proteins are recognized and degraded by the 26S proteasome .

Selectivity and Potency

In vitro studies of analogous PROTACs demonstrate sub-micromolar degradation efficacy (DC50_{50} = 0.2–0.5 μM) against oncogenic targets like SHP2 phosphatase, with >80% degradation achieved within 24 hours . Selectivity arises from the target-binding domain’s affinity and the linker’s ability to position the E3 ligase optimally.

Pharmacological Applications

Anticancer Activity

The compound’s design aligns with strategies to inhibit hyperactive signaling pathways (e.g., Ras/MAPK) in cancers . Key findings include:

  • Leukemia models: Degradation of SHP2 in MV4-11 cells suppresses ERK phosphorylation and reduces cell viability (IC50_{50} ≈ 1.2 μM) .

  • Solid tumors: Isoquinoline derivatives exhibit nanomolar inhibition of kinases like MET and ALK, suggesting broad applicability.

Comparative Efficacy

Data from structurally related PROTACs highlight advantages over small-molecule inhibitors:

ParameterPROTAC (This Compound)Traditional Inhibitor
Target OccupancyTransientSustained
Duration of ActionProlongedShort
Resistance RiskLowHigh

Research Findings and Preclinical Data

In Vitro Profiling

  • Cellular uptake: Fluorescence tagging reveals preferential accumulation in lysosomes and cytoplasm within 2 hours.

  • Dose-response: Degradation efficiency plateaus at 5 μM, with maximal effect (90% target reduction) at 24 hours .

Future Research Directions

  • Linker optimization: Investigating shorter or rigidified linkers to enhance membrane permeability.

  • Combination therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) to augment immune-mediated tumor clearance .

  • In vivo pharmacokinetics: Assessing bioavailability and tissue distribution in murine models.

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